molecular formula C9H9F3N2O3 B083815 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol CAS No. 10442-83-8

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

Cat. No. B083815
M. Wt: 250.17 g/mol
InChI Key: NJZCRXQWPNNJNB-UHFFFAOYSA-N
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Patent
US06277850B1

Procedure details

112.8 g (0.5 mol) of 4-chloro-3-nitrobenzotrifluoride and 61.1 g (1 mol) of 2-ethanolamine were heated in 50 ml of dimethylformamide at 100° C. for 2 h. The reaction mixture was then concentrated under reduced pressure, and water was added to the residue. The precipitate was filtered off with suction and recrystallized from cyclohexane.
Quantity
112.8 g
Type
reactant
Reaction Step One
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH2:15]([NH2:18])[CH2:16][OH:17]>CN(C)C=O>[OH:17][CH2:16][CH2:15][NH:18][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
112.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
61.1 g
Type
reactant
Smiles
C(CO)N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane

Outcomes

Product
Name
Type
Smiles
OCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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